2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Description

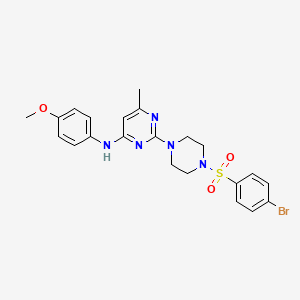

2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative with a complex substitution pattern. Its structure includes:

- A pyrimidine core substituted at position 2 with a 4-((4-bromophenyl)sulfonyl)piperazinyl group.

- A 6-methyl group on the pyrimidine ring.

- An N-(4-methoxyphenyl)amine substituent at position 4.

Its synthesis likely involves multi-step nucleophilic substitution and coupling reactions, as inferred from analogous pyrimidine syntheses .

Properties

IUPAC Name |

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN5O3S/c1-16-15-21(25-18-5-7-19(31-2)8-6-18)26-22(24-16)27-11-13-28(14-12-27)32(29,30)20-9-3-17(23)4-10-20/h3-10,15H,11-14H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKAKCMWQOXDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a synthetic derivative that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 508.441 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and a bromophenyl sulfonyl group, which are known to contribute to its biological activities.

- Cholinesterase Inhibition : The compound exhibits significant cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. This mechanism enhances acetylcholine levels in the brain, improving cognitive function .

- Antimicrobial Activity : Research indicates that similar compounds with piperazine and sulfonamide structures demonstrate antimicrobial properties. The sulfonamide group is particularly effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is often associated with the modulation of key signaling pathways involved in cell proliferation and survival .

Biological Activity Data

The following table summarizes key biological activities reported for the compound and related derivatives:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of similar piperazine derivatives in animal models of Alzheimer's disease. The results demonstrated significant improvement in memory and cognitive function, attributed to enhanced cholinergic signaling .

- Antimicrobial Efficacy : Another research focused on the antibacterial properties of piperazine derivatives, showing that compounds with similar structures effectively inhibited bacterial growth in vitro, with potential applications in treating infections resistant to conventional antibiotics .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that the compound could reduce cell viability and induce apoptosis, highlighting its potential as an anticancer agent .

Scientific Research Applications

Cholinesterase Inhibition

Research indicates that compounds similar to this structure exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The incorporation of the piperazine moiety enhances binding affinity to the enzyme, potentially leading to improved therapeutic outcomes .

Antitubercular Activity

Studies have shown that derivatives of this compound can act as effective antitubercular agents. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for further development against Mycobacterium tuberculosis .

Neuroprotective Effects

The compound's ability to protect neuronal cells from oxidative stress has been investigated. Its structural components may interact with various neuroprotective pathways, suggesting potential use in neuroprotection strategies .

Monoamine Oxidase Inhibition

Inhibition of monoamine oxidase (MAO) is another area of interest. Compounds with similar structures have shown promise in modulating neurotransmitter levels, which may aid in treating mood disorders .

Case Study 1: Cholinesterase Inhibitors

A study focused on synthesizing hybrid compounds combining coumarin and donepezil derivatives demonstrated that the target compound exhibited significant cholinesterase inhibition. The results indicated that modifications to the piperazine and pyrimidine groups could enhance activity against acetylcholinesterase .

Case Study 2: Antitubercular Activity

Research involving a series of sulfonamide derivatives revealed that the compound displayed potent antitubercular activity in vitro against Mycobacterium tuberculosis. The study emphasized the importance of the bromophenyl group in enhancing biological activity .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Cholinesterase Inhibitor | 0.45 | |

| Compound B | Antitubercular Agent | 0.25 | |

| Compound C | Neuroprotective Agent | 0.30 |

Table 2: Structural Features and Their Impacts

| Structural Feature | Impact on Activity |

|---|---|

| Piperazine Ring | Enhances binding affinity |

| Sulfonamide Group | Provides antibacterial properties |

| Bromophenyl Substituent | Increases lipophilicity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-bromophenylsulfonyl-piperazine and 4-methoxyphenyl groups. Below is a comparison with key analogues:

*Molecular weights estimated based on structural formulas.

Key Structural and Functional Differences

Piperazine vs. Morpholine Substitutions

- The target compound’s sulfonyl-piperazine group (electron-withdrawing) contrasts with morpholine in analogues from . Morpholine’s oxygen atom enhances solubility, whereas sulfonyl-piperazine may improve metabolic stability .

Halogen vs. Methoxy Substituents

- The 4-bromophenyl group in the target compound vs. 4-fluorophenyl in ’s analogue: Bromine’s larger atomic radius and polarizability could enhance halogen bonding in target receptors compared to fluorine’s electronegativity .

Sulfonyl vs.

Aromatic Substitution Patterns

- The N-(4-methoxyphenyl) group in the target compound provides a methoxy electron-donating group, influencing π-π stacking and receptor binding. In contrast, analogues with fluorophenyl () or pyrazole () substituents modulate electronic and steric properties differently.

Pharmacological Implications

- Antimicrobial Potential: Analogues with morpholine () or fluorophenyl groups () show antibacterial/antifungal activity, suggesting the target compound’s methoxyphenyl and bromophenyl groups may confer similar properties.

- CNS Targeting : Piperazine derivatives (e.g., ) are often explored for CNS disorders due to their blood-brain barrier permeability. The target compound’s sulfonyl-piperazine may limit this due to increased polarity.

- Metabolic Stability : The sulfonyl group in the target compound could reduce oxidative metabolism compared to sulfanyl or morpholine-containing analogues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions for improved yield?

- Methodology : The compound's core structure (pyrimidine with piperazine and sulfonyl substituents) suggests a multi-step synthesis. Key steps likely involve:

- Suzuki coupling for aryl-aryl bond formation (e.g., attaching the 4-bromophenylsulfonyl group to piperazine) .

- Nucleophilic substitution to functionalize the pyrimidine ring at the 2- and 4-positions .

- Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity. Monitor intermediates via HPLC or TLC to confirm purity. Adjust stoichiometry (e.g., 1.2 equivalents of 4-bromobenzenesulfonyl chloride) to drive reactions to completion .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

- Methodology :

- X-ray crystallography for absolute configuration determination, as demonstrated for analogous pyrimidine derivatives (dihedral angles between pyrimidine and aryl groups: 12–86°) .

- NMR analysis : Key signals include:

- ¹H NMR : Singlet for methyl groups (δ 2.3–2.5 ppm), doublets for aromatic protons (δ 6.8–7.9 ppm).

- ¹³C NMR : Sulfonyl carbons (δ ~110–120 ppm), methoxy carbon (δ ~55 ppm) .

- Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are recommended to analyze structure-activity relationships (SAR) for this compound’s biological targets?

- Methodology :

- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or radioligand binding to measure IC₅₀ values .

- Modification of substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to assess impact on binding affinity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. Compare with analogs showing >80% homology in target binding .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Dose-response curves : Use 8–12 data points per curve and nonlinear regression (e.g., GraphPad Prism) to calculate accurate IC₅₀ .

- Orthogonal validation : Confirm activity via cell-based apoptosis assays (e.g., Annexin V staining) if initial data conflicts with enzyme-level results .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

- Methodology :

- In situ perfusion : Measure BBB permeability in rodent models using LC-MS/MS quantification of plasma vs. brain tissue .

- PAMPA assay : Predict passive diffusion with artificial membranes (log P > 3 suggests high BBB penetration) .

- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via UHPLC over 60 minutes .

Technical Challenges & Solutions

Q. How can researchers address poor solubility during in vitro testing?

- Methodology :

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at non-toxic concentrations .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion .

Q. What analytical techniques are critical for identifying and quantifying synthetic impurities?

- Methodology :

- HPLC-DAD/MS : Detect impurities at 0.1% levels using C18 columns (gradient elution: 5–95% acetonitrile in water) .

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to profile degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.